

Chemical Identity & Early Discovery

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Compound Focus: Haploside C

CAS No.: 108279-04-5

Cat. No.: S3026230

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Haploside C is a flavonoid glycoside natural product. The table below summarizes its fundamental chemical and structural characteristics.

Property Category	Details
IUPAC Name / Structure	3,4',5,7-tetrahydroxy-3',8-dimethoxyflavone 7-[O- α -L-rhamnopyranosyl-(1 \rightarrow 2)-(6''-O-acetyl- β -D-glucopyranoside)] [1]
Molecular Formula / Weight	C ₃₁ H ₃₆ O ₁₈ / 696.6213 g/mol [2]
Melting Point	143–145 °C [2]
Specific Rotation	$[\alpha]_D^{22}$ -0 \pm 3° (in methanol) [2]
Biological Source (Discovery)	Aerial parts of <i>Haplophyllum perforatum</i> [1]
Solubility (Practical)	Soluble in DMSO (1 mg/mL) [3]

Pharmacological Activity & Spectral Data

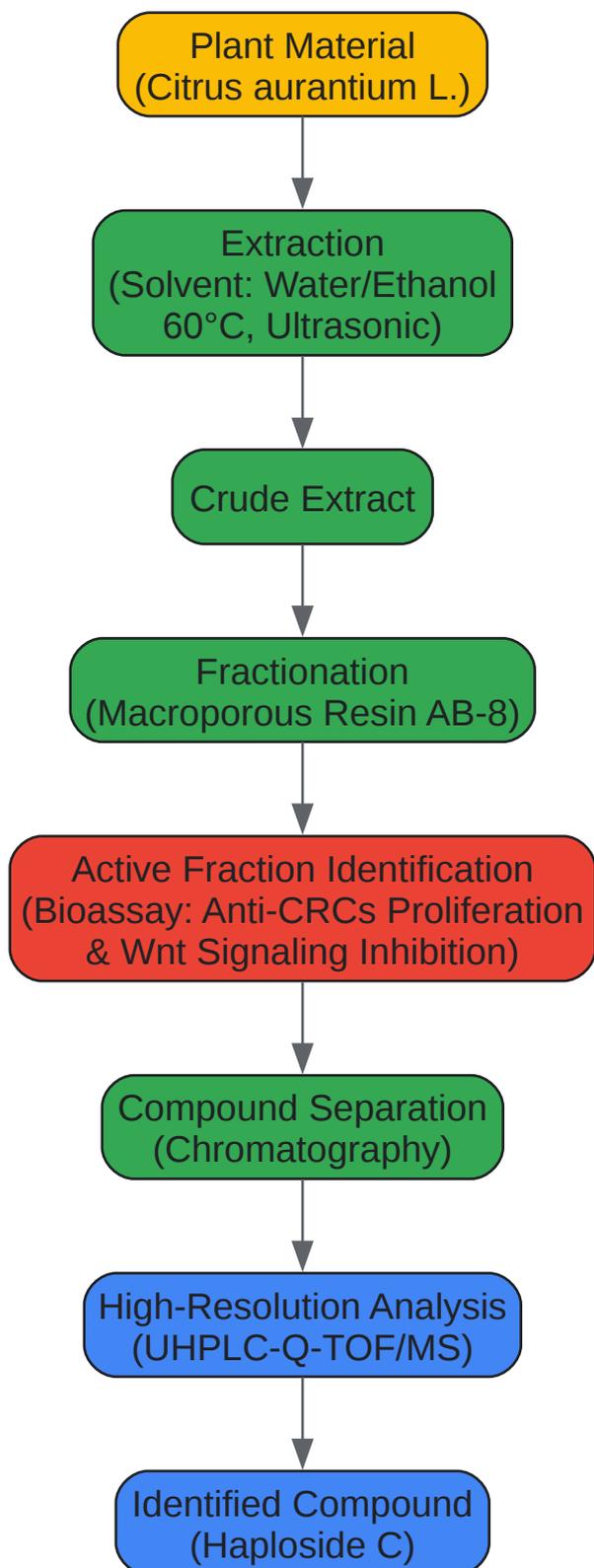
The most well-documented biological activity of **Haploside C** from its discovery research is its **pronounced hypoazotemic effect**, meaning it can lower nitrogenous compound levels in the blood [1]. A more recent study (2022) also identified it as a novel component in *Citrus aurantium* L. fruit with potential **anti-proliferative activity against colorectal cancer cells (CRCs)** [4].

The structural characterization of **Haploside C** relied on a suite of spectroscopic techniques, with key data summarized in the following table.

Analytical Technique	Key Data and Characteristics
UV-Vis Spectroscopy	Peaks at 260, 275, 343, 385 nm; Shift assays confirmed flavonoid structure [2].
Infrared (IR) Spectroscopy	Characteristic bands for OH group (3520–3270 cm^{-1}), ester C=O (1730 cm^{-1}), and γ -pyrone C=O (1650 cm^{-1}) [2].
^1H NMR Spectroscopy	Data included signals for anomeric protons of rhamnose (δ 4.84) and glucose (δ 5.45), methoxy groups (δ 3.88, 3.96), and an acetyl group (δ 1.79) [2].

Modern Isolation & Identification Workflow

Recent research on isolating **Haploside C** and similar compounds from plant sources employs a **bioactivity-guided isolation** strategy. This approach uses a biological assay (e.g., testing for anti-cancer activity) at every separation step to track the active components. The following diagram illustrates this integrated workflow for isolating anti-proliferative phenolic compounds from *Citrus aurantium* L., a process that successfully identified **Haploside C**.



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*Bioactivity-guided isolation and identification workflow for **Haploside C**.*

Key steps and protocols in this workflow include:

- **Extraction:** Plant powder is typically extracted using solvents like water, ethanol, or aqueous ethanol (e.g., 75% v/v) with ultrasonic assistance at around 60°C [4].
- **Bioassay-Guided Fractionation:** The crude extract is fractionated, often using macroporous resins like AB-8. The elution is optimized (e.g., with 40% and 60% ethanol) and fractions are tested for bioactivity. In the case of anti-CRC activity, this is done via assays like **EdU incorporation** for cell proliferation and a **dual-luciferase reporter assay** for Wnt signaling pathway inhibition [4].
- **Compound Identification:** The final active fractions are analyzed using **Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF/MS)**. This high-resolution technique allows for the tentative identification of compounds based on accurate mass and fragmentation patterns, leading to the discovery of previously unreported compounds in the source material, such as **Haploside C** in *Citrus aurantium* L. [4].

Research Applications & Future Directions

The existing data on **Haploside C** provides a solid foundation for several advanced research avenues:

- **Mechanism of Action Studies:** Future work should focus on elucidating the precise molecular target and signaling pathways through which **Haploside C** exerts its hypoazotemic and anti-proliferative effects. The SPAGI method, which integrates gene expression and protein interaction data to identify active signaling pathways, could be a valuable computational tool for generating testable hypotheses [5].
- **Structure-Activity Relationship (SAR) Analysis:** The detailed structural information available for **Haploside C** allows for the generation of analogs. **Quantitative Structure-Activity Relationship (QSAR)** models can then be developed to mathematically correlate structural features with biological activity, guiding the design of more potent and selective derivatives [6].
- **Analytical Standards:** For ongoing research, **Haploside C** is commercially available as a characterized standard with a purity of $\geq 95\%$ (by LC/MS-UV), which is essential for quantitative analysis and bioactivity validation [3].

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